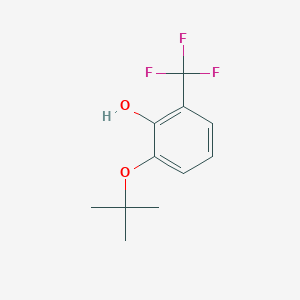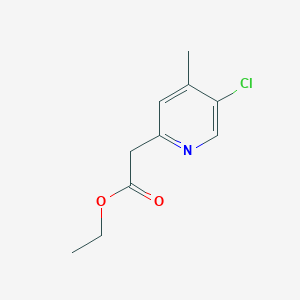
Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-methylpyridine-2-acetic acid ethyl ester: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a methyl group at the 4th position, and an ethyl ester group at the 2nd position of the pyridine ring. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methylpyridine-2-acetic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine, which is chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of Acetic Acid Derivative: The chlorinated product is then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate to form the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-4-methylpyridine-2-acetic acid ethyl ester may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
5-Chloro-4-methylpyridine-2-acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 5-Chloro-4-methylpyridine-2-acetic acid.
Substitution: 5-Substituted-4-methylpyridine-2-acetic acid ethyl ester.
Oxidation: 5-Chloro-4-formylpyridine-2-acetic acid ethyl ester or 5-chloro-4-carboxypyridine-2-acetic acid ethyl ester.
科学的研究の応用
5-Chloro-4-methylpyridine-2-acetic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It is employed in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 5-chloro-4-methylpyridine-2-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to an active form in the body. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors in the central nervous system.
類似化合物との比較
Similar Compounds
4-Methylpyridine-2-acetic acid ethyl ester: Lacks the chloro group at the 5th position.
5-Chloro-2-methylpyridine-4-acetic acid ethyl ester: Has the methyl and chloro groups at different positions.
5-Chloro-4-methylpyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester.
Uniqueness
5-Chloro-4-methylpyridine-2-acetic acid ethyl ester is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the chloro and methyl groups on the pyridine ring enhances its reactivity and potential for diverse applications in synthesis and research.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
ethyl 2-(5-chloro-4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-4-7(2)9(11)6-12-8/h4,6H,3,5H2,1-2H3 |
InChIキー |
RQYUXVQYAGFZGK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC=C(C(=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


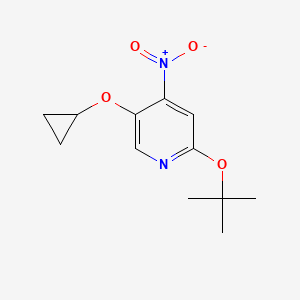

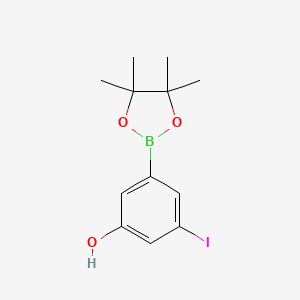

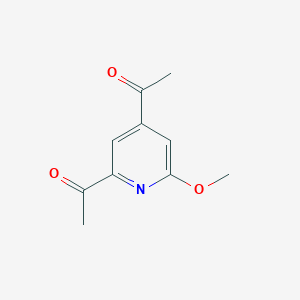
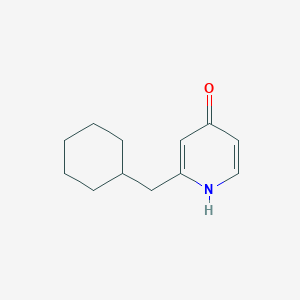
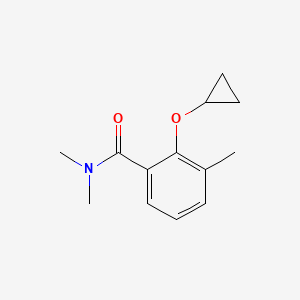
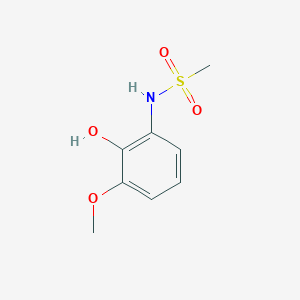

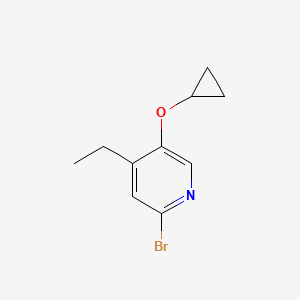
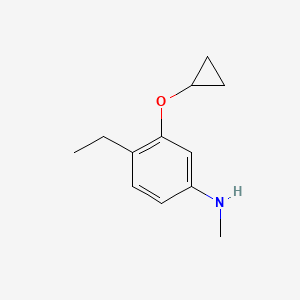

![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
